molecular formula C23H22ClNO9 B045178 Org 5222 glucuronide CAS No. 128923-28-4

Org 5222 glucuronide

Cat. No.: B045178
CAS No.: 128923-28-4
M. Wt: 491.9 g/mol
InChI Key: MONYWLCNIOIULX-NXYWHHHKSA-N
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Description

Org 5222 glucuronide is a metabolite formed through the conjugation of a parent compound with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various xenobiotics and endogenous substances. Glucuronides are generally more water-soluble than their parent compounds, facilitating their excretion via urine or bile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org 5222 glucuronide typically involves the enzymatic conjugation of the parent compound with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation or the use of recombinant UGT enzymes. These methods allow for the large-scale production of the glucuronide with high specificity and yield. The process may also include purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Org 5222 glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide can be hydrolyzed back to the parent compound and glucuronic acid.

    Oxidation and Reduction: These reactions may occur under specific conditions, altering the chemical structure of the glucuronide.

    Substitution: The glucuronic acid moiety can be replaced by other functional groups under certain conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Parent compound and glucuronic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the glucuronide.

Scientific Research Applications

Metabolic Pathways

  • Glucuronidation Process :
    • Asenapine undergoes N-glucuronidation, a process catalyzed by UGT enzymes, particularly UGT1A4 and UGT2B10 . This reaction converts asenapine into its glucuronide form, enhancing its solubility and facilitating renal excretion.
  • Enzymatic Assays :
    • Research has demonstrated the enzymatic activity of UGTs in converting asenapine to Org 5222 glucuronide using cell models such as HEK293 and HepG2 . These assays are critical for understanding the kinetics of glucuronidation and the influence of genetic polymorphisms on drug metabolism.

Pharmacokinetics and Drug Interactions

  • Bioavailability Studies : The presence of this compound significantly affects the pharmacokinetic profile of asenapine. Studies indicate that approximately 34% of circulating species in plasma are attributed to this metabolite . Understanding its bioavailability helps in optimizing dosing regimens.
  • Drug Interaction Potential : The formation of glucuronides can influence the pharmacodynamics of co-administered drugs. For instance, interactions with other medications metabolized by UGTs may lead to altered therapeutic outcomes or increased toxicity.

Toxicology and Carcinogenicity Studies

  • Carcinogenicity Assessments : Long-term studies have evaluated the oncogenic potential of asenapine through its metabolites, including this compound. Findings from rodent models suggest that high doses may lead to decreased tumor incidence due to weight loss effects rather than direct carcinogenicity .
  • Histopathological Evaluations : Additional histopathological examinations in toxicity studies have shown non-neoplastic findings associated with prolonged exposure to asenapine, emphasizing the importance of monitoring metabolic byproducts like this compound during safety assessments .

Clinical Efficacy

  • Clinical trials have demonstrated that asenapine's efficacy in managing symptoms of schizophrenia correlates with its metabolic conversion to this compound. Understanding this relationship aids in predicting patient responses based on individual metabolic profiles.

Patient Variability

  • Genetic variations in UGT enzymes can lead to significant interindividual differences in the metabolism of asenapine. Research into these genetic polymorphisms provides insights into personalized medicine approaches for optimizing treatment with asenapine based on patients' metabolic capacities.

Data Table: Summary of Key Findings on this compound

AspectDetails
Primary Metabolite This compound
Enzymes Involved UGT1A4, UGT2B10
Plasma Contribution ~34% of circulating species
Clinical Application Schizophrenia, bipolar disorder
Toxicology Findings Non-neoplastic lesions observed
Genetic Variability Impact Influences dosing and efficacy

Mechanism of Action

The mechanism of action of Org 5222 glucuronide involves its formation through the enzymatic conjugation of the parent compound with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion. The molecular targets and pathways involved include the UGT enzymes and the transport systems responsible for the excretion of glucuronides.

Comparison with Similar Compounds

    Acyl Glucuronides: Formed from carboxylic acid-containing drugs.

    Phenolic Glucuronides: Formed from phenolic compounds.

    N-Glucuronides: Formed from amines.

Uniqueness: Org 5222 glucuronide is unique in its specific parent compound and the resulting pharmacokinetic and toxicological properties. Its formation and behavior may differ from other glucuronides due to the unique structure of the parent compound.

Biological Activity

Org 5222 glucuronide is a metabolite of the antipsychotic drug asenapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound undergoes extensive glucuronidation, a crucial phase II metabolic process that enhances the solubility of lipophilic drugs, facilitating their excretion from the body. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, safety profile, and potential therapeutic implications.

Mechanism of Glucuronidation

Glucuronidation involves the conjugation of glucuronic acid to various substrates, catalyzed by UDP-glucuronosyltransferases (UGTs). This process transforms lipophilic compounds into hydrophilic metabolites that can be readily eliminated via urine or bile. This compound is formed through the action of UGT enzymes, particularly UGT1A4 and UGT2B7, which are known to be involved in the metabolism of asenapine .

The glucuronidation process not only detoxifies drugs but also plays a significant role in drug-drug interactions and interindividual variability in drug metabolism. Variations in UGT expression can lead to differences in drug efficacy and safety among patients .

Biological Activity and Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid formation following asenapine administration. Studies indicate that this metabolite reaches peak plasma concentrations approximately one hour after sublingual administration of asenapine, with an elimination half-life of about 24 hours . The extensive metabolism and subsequent glucuronidation contribute to the overall pharmacological profile of asenapine, influencing both its therapeutic effects and side effects.

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Peak Concentration (Cmax)~1 hour post-dose
Elimination Half-Life~24 hours
Bioavailability (sublingual)~35%

Clinical Studies and Findings

Clinical studies have investigated the safety and efficacy of asenapine, providing insights into the role of this compound. In a series of trials, asenapine demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo, with Org 5222 contributing to its pharmacological effects through its active metabolites .

Case Study: Efficacy in Schizophrenia Treatment

In a randomized controlled trial comparing asenapine to risperidone and placebo:

  • Participants : Approximately 180 patients with schizophrenia.
  • Results : Asenapine showed statistically significant improvements in symptom reduction (p=0.007) compared to placebo.
  • Adverse Events : Common adverse events included sedation and weight gain, with a similar incidence across treatment groups.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Adverse events reported include hematological issues such as anemia and thrombocytopenia, which were monitored closely during trials . The incidence rates were comparable across different dosages, indicating a consistent safety profile.

Table 2: Summary of Adverse Events

Adverse EventIncidence Rate (%)
Any Adverse Event78%
AnemiaSpecific cases noted
ThrombocytopeniaRarely reported

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONYWLCNIOIULX-NXYWHHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926236
Record name 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128923-28-4
Record name Org 5222 glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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